1-8-Dynorphin B, specifically the variant known as N-methyl-7-(N2-methyl-L-arginine)-8-(N-ethyl-D-leucinamide), is a peptide derived from the prodynorphin precursor. This compound is notable for its role in the central nervous system, particularly as an endogenous ligand for kappa-opioid receptors. Dynorphins, including 1-8-Dynorphin B, are implicated in various physiological processes such as pain modulation, stress response, and neuroprotection.
1-8-Dynorphin B is primarily synthesized in the brain and spinal cord of swine and other mammals. It is produced through the proteolytic cleavage of the prodynorphin precursor, which is encoded by the prodynorphin gene. This gene undergoes extensive post-translational modifications to yield various dynorphin peptides, including dynorphin A and dynorphin B .
The synthesis of 1-8-Dynorphin B typically employs solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The synthesis involves:
The specific sequence for 1-8-Dynorphin B includes modifications such as N-methylation at certain positions to enhance receptor binding affinity and stability against enzymatic degradation. The synthesis can yield high purity products suitable for biological assays.
The molecular formula of 1-8-Dynorphin B is with a molecular weight of approximately 1036.2732 g/mol . The structure consists of a series of amino acids arranged in a specific sequence that confers its biological activity.
The peptide structure typically features several key functional groups that participate in receptor binding and biological activity, including amine groups from arginine residues and hydrophobic regions from leucine residues .
1-8-Dynorphin B participates in various biochemical reactions primarily through its interaction with kappa-opioid receptors. Binding to these receptors triggers intracellular signaling pathways that modulate neurotransmitter release and neuronal excitability.
The interactions can lead to downstream effects such as changes in ion channel activity and modulation of second messenger systems like cyclic AMP (cAMP) levels, impacting pain perception and emotional states .
The primary mechanism of action for 1-8-Dynorphin B involves its binding to kappa-opioid receptors located throughout the central nervous system. Upon binding:
Studies have shown that dynorphins can produce both analgesic effects and dysphoria depending on their concentration and context within neural circuits .
1-8-Dynorphin B is typically presented as a white to off-white powder when synthesized. It is soluble in aqueous solutions at physiological pH, which facilitates its biological activity.
The compound exhibits stability under physiological conditions but may be susceptible to degradation by proteolytic enzymes if not modified appropriately during synthesis . Its stability can be enhanced through structural modifications such as N-methylation.
1-8-Dynorphin B has several applications in scientific research:
CAS No.: 50372-80-0
CAS No.: 26532-22-9
CAS No.:
CAS No.: 41066-45-9